(4-Fluoro-3-hydroxyphenyl)acetonitrile
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Overview
Description
(4-Fluoro-3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6FNO It is characterized by the presence of a fluoro group at the 4th position and a hydroxy group at the 3rd position on the phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-hydroxyphenyl)acetonitrile typically involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide. This method is preferred due to its efficiency and the high yield of the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of protective groups to prevent unwanted side reactions is also common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (4-Fluoro-3-oxophenyl)acetonitrile.
Reduction: Formation of (4-Fluoro-3-hydroxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-hydroxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxy and fluoro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
(4-Hydroxyphenyl)acetonitrile: Lacks the fluoro group, which may affect its reactivity and biological activity.
(4-Fluorophenyl)acetonitrile: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: (4-Fluoro-3-hydroxyphenyl)acetonitrile is unique due to the presence of both the fluoro and hydroxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
934241-79-9 |
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Molecular Formula |
C8H6FNO |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(4-fluoro-3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |
InChI Key |
NOEOCRHXSZYOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)O)F |
Origin of Product |
United States |
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